1-Cyanopropane-1-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyanopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c1-2-4(3-6)9(5,7)8/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGVAIQZSCBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297398 | |
| Record name | 1-Cyano-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27869-06-3 | |
| Record name | 1-Cyano-1-propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27869-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of α Cyano Sulfonyl Chlorides in Chemical Research
α-Cyano sulfonyl chlorides are a specialized class of organic compounds that feature both a nitrile (-C≡N) and a sulfonyl chloride (-SO₂Cl) group attached to the same carbon atom. This unique structural arrangement imparts distinct reactivity to these molecules, making them valuable intermediates in synthetic chemistry. The presence of the electron-withdrawing cyano and sulfonyl groups activates the α-carbon, influencing the acidity of the α-proton and the reactivity of the sulfonyl chloride moiety.
Research has shown that homologues of cyanomethanesulfonyl chloride with an alkyl group at the α-carbon are notably less reactive towards nucleophiles compared to the parent compound. nih.gov The reactivity tends to decrease as the length of the alkyl chain increases. nih.gov This trend is significant as it allows for a degree of modulation in the reactivity of the sulfonyl chloride, a useful feature for synthetic chemists designing complex reaction sequences. The reactions of these compounds with primary and secondary amines typically yield the corresponding sulfonamides. nih.gov However, the formation of stable sulfonates from reactions with alcohols can be challenging, as these products are often too unstable to be isolated. nih.gov
A Glimpse into Sulfonyl Chloride Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue. rsc.orgnih.gov This functional group is highly electrophilic, rendering the sulfur atom susceptible to nucleophilic attack and the chlorine atom a good leaving group. rsc.org This inherent reactivity is the cornerstone of their widespread use in organic synthesis.
The chemistry of sulfonyl chlorides is dominated by their reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of sulfonates, sulfonamides, and thiosulfonates, respectively. rsc.orgsigmaaldrich.com These reactions are fundamental in the construction of a vast array of organic molecules, including many pharmaceuticals. rsc.org For instance, the sulfonamide functional group, often introduced using a sulfonyl chloride, is a key component in numerous antibiotic and antihypertensive drugs. rsc.org
Furthermore, sulfonyl chlorides can participate in a variety of other transformations, including Friedel-Crafts reactions to form sulfones and as precursors for the generation of sulfenes. sigmaaldrich.comrsc.org The synthesis of sulfonyl chlorides can be achieved through several methods, including the oxidative chlorination of thiols or their derivatives and the reaction of diazonium salts with sulfur dioxide in the presence of a copper catalyst (the Meerwein reaction). nih.govchemicalbook.comchemicalbook.comscbt.comlibretexts.org
While specific research on 1-cyanopropane-1-sulfonyl chloride is limited, its chemical behavior can be inferred from the established principles of sulfonyl chloride and α-cyano sulfonyl chloride chemistry. The presence of the propyl group at the α-position is expected to influence its reactivity in a predictable manner, making it a potentially useful, albeit specialized, tool in the synthetic chemist's arsenal.
Below is a table summarizing the key functional groups and their general roles discussed in this article.
| Functional Group | General Role in Organic Synthesis |
| Sulfonyl Chloride (-SO₂Cl) | Electrophilic source of the sulfonyl group, reacts with nucleophiles. rsc.orgsigmaaldrich.com |
| α-Cyano Group (-CN) | Electron-withdrawing group, influences reactivity of adjacent centers. nih.gov |
| Sulfonamide (-SO₂NR₂) | Important functional group in medicinal chemistry, formed from sulfonyl chlorides and amines. nih.govrsc.org |
| Sulfonate Ester (-SO₂OR) | Formed from sulfonyl chlorides and alcohols, can be unstable depending on the structure. nih.govrsc.org |
Synthetic Methodologies for this compound
The synthesis of this compound, a valuable reagent in organic synthesis, can be achieved through several strategic pathways. These methods primarily involve the formation of the sulfonyl chloride functional group from various sulfur-containing precursors or via functional group interconversion. This article details the primary synthetic routes, including chlorosulfonation of sulfur compounds, Sandmeyer-type reactions, and preparation from sulfonic acids and their salts.
Reactivity Profiles and Reaction Mechanisms of 1 Cyanopropane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. fiveable.me The presence of both a cyano and a propyl group at the alpha-carbon of 1-cyanopropane-1-sulfonyl chloride introduces specific steric and electronic factors that influence its reactivity towards various nucleophiles.
Formation of Sulfonamides (Reactions with Primary and Secondary Amines)
The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. libretexts.orgresearchgate.net This reaction proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. researchgate.net A base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to neutralize the hydrogen chloride gas formed during the reaction. libretexts.orgrsc.org
This compound and its homologues react with primary and secondary amines to yield the corresponding sulfonamides. rsc.org The general mechanism involves the amine acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to afford the stable sulfonamide. researchgate.net
The reactivity of the amine plays a significant role, with primary amines generally reacting more rapidly than secondary amines due to lesser steric hindrance. rsc.org The reaction conditions can be optimized, with microwave-assisted syntheses showing rapid formation of sulfonamides, often in just a few minutes. rsc.org
Table 1: Representative Sulfonamide Syntheses from Sulfonyl Chlorides
| Amine Type | General Reaction | Key Conditions | Reference |
|---|---|---|---|
| Primary Amines | R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' | Base (e.g., pyridine, triethylamine) | libretexts.org |
| Secondary Amines | R-SO₂Cl + R'₂-NH → R-SO₂-NR'₂ | Base (e.g., pyridine, triethylamine) | libretexts.org |
| Aromatic Amines | Ar-SO₂Cl + Ar'-NH₂ → Ar-SO₂-NH-Ar' | Microwave irradiation | rsc.org |
Formation of Sulfonate Esters (Reactions with Alcohols and Phenols)
Sulfonate esters are synthesized by the reaction of sulfonyl chlorides with alcohols or phenols, a process often referred to as sulfonylation. chempedia.inforesearchgate.net This reaction is typically carried out in the presence of a base like pyridine, which catalyzes the reaction and neutralizes the HCl byproduct. philadelphia.edu.jo The mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfur atom of the sulfonyl chloride. youtube.com This process is crucial as it converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate ester), facilitating subsequent substitution or elimination reactions. youtube.comlibretexts.org
While this is a general and widely used reaction, the stability of the resulting sulfonate ester can be a limiting factor. nih.gov For α-cyano-sulfonyl chlorides, including this compound, the resulting sulfonate esters can be unstable and difficult to isolate. rsc.org The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the ester formation. philadelphia.edu.jolibretexts.org
Table 2: General Conditions for Sulfonate Ester Formation
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Alcohol (R-OH) | Sulfonyl Chloride (R'-SO₂Cl) | Pyridine | Sulfonate Ester (R-O-SO₂-R') | philadelphia.edu.jo |
| Phenol (Ar-OH) | Sulfonyl Chloride (R'-SO₂Cl) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Sulfonate Ester (Ar-O-SO₂-R') | researchgate.net |
Formation of Sulfonyl Azides
Sulfonyl azides are valuable synthetic intermediates that can be prepared from sulfonyl chlorides. acs.orgresearchgate.net The most direct method involves the nucleophilic substitution of the chloride on the sulfonyl chloride by an azide (B81097) ion, typically from sodium azide (NaN₃). acs.orgresearchgate.net This reaction is often performed in a suitable solvent system, and various methods have been developed to facilitate this conversion, including one-pot procedures starting from sulfonic acids or thiols. ijsrst.comorganic-chemistry.org
The resulting sulfonyl azides are versatile precursors for a variety of nitrogen-containing compounds. acs.org For instance, they can be converted into sulfonyl carbamates and sulfonyl ureas through palladium-catalyzed carbonylation. acs.org It is important to note that sulfonyl azides are potentially explosive and must be handled with appropriate safety precautions. acs.org
Comparative Reactivity of Alpha-Alkyl Substituted Sulfonyl Chlorides Towards Nucleophiles
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by both electronic and steric effects. researchgate.netnih.gov Electron-withdrawing groups attached to the sulfonyl moiety generally increase the electrophilicity of the sulfur atom, enhancing reactivity. researchgate.net Conversely, steric hindrance around the sulfur atom can impede the approach of a nucleophile, thereby decreasing the reaction rate. rsc.org
In the case of α-alkyl substituted sulfonyl chlorides, such as this compound, the presence of the alkyl group (propyl) at the α-carbon leads to a marked decrease in reactivity towards nucleophiles compared to the unsubstituted parent compound, cyanomethanesulfonyl chloride. rsc.org This reduced reactivity is attributed to steric hindrance, and the effect increases with the size of the alkyl group. rsc.org This is in contrast to certain ortho-alkyl substituted arenesulfonyl chlorides, where a rigid, sterically congested structure can lead to an unexpected acceleration of nucleophilic substitution. mdpi.comnih.gov The cyano group, being electron-withdrawing, would be expected to enhance the reactivity of the sulfonyl chloride center. However, the steric bulk of the propyl group appears to be the dominant factor in slowing down the reaction rate for this compound. rsc.org
Radical Reactions Initiated by this compound
Beyond their role in nucleophilic substitutions, sulfonyl chlorides are effective precursors for generating sulfonyl radicals. nih.govresearchgate.netmagtech.com.cn These radicals can be generated under various conditions, including photoredox catalysis, and participate in a range of sulfonylation reactions. nih.govresearchgate.net
Sulfonylation Reactions via Radical Pathways
The generation of a sulfonyl radical from a sulfonyl chloride typically involves a single-electron transfer (SET) to the sulfonyl chloride, which then fragments to release the sulfonyl radical and a chloride anion. nih.gov This process can be initiated by light, often in the presence of a photocatalyst such as an iridium or ruthenium complex. nih.govnih.gov
Once formed, the 1-cyanopropyl-1-sulfonyl radical can add to unsaturated systems like alkenes and alkynes. nih.gov This addition generates a new carbon-centered radical, which can then be trapped by a hydrogen atom donor to complete a hydrosulfonylation reaction or participate in further cyclization or coupling reactions. nih.govnih.gov These radical pathways offer an alternative to traditional methods and have expanded the synthetic utility of sulfonyl chlorides for creating complex sulfone-containing molecules under mild conditions. researchgate.netrsc.org The development of photoredox and dual catalytic systems has been instrumental in advancing these transformations. rsc.orgrsc.org
Radical Addition to Unsaturated Systems (Alkenes, Alkynes, Enynes, Imines, Aldehydes/Ketones)
The generation of the 1-cyanopropyl-1-sulfonyl radical, typically initiated by light, heat, or a radical initiator, enables its addition across a range of unsaturated bonds. This process, known as Atom Transfer Radical Addition (ATRA), is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
The addition of sulfonyl radicals to alkenes and alkynes is a well-established method for the synthesis of functionalized sulfones. In the case of this compound, the resulting 1-cyanopropyl-1-sulfonyl radical would add to an alkene to form a new carbon-centered radical. This intermediate can then be trapped by the chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and yielding a β-chloro sulfone. Similarly, addition to alkynes would produce vinyl sulfones.
The reactivity extends to other unsaturated systems as well. Radical addition to imines can provide access to α-amino sulfones, while addition to the carbonyl group of aldehydes and ketones can yield α-hydroxy sulfones. The general mechanism for these additions involves the initial attack of the sulfonyl radical on the electron-rich π-system of the unsaturated partner.
Table 1: Expected Products from Radical Addition of this compound to Unsaturated Systems
| Unsaturated System | General Structure | Expected Product |
| Alkene | R-CH=CH-R' | |
| Alkyne | R-C≡C-R' | |
| Imine | R-CH=N-R' | |
| Aldehyde/Ketone | R-C(=O)-R' |
Desulfonylation Pathways in Radical Processes
A significant pathway for radicals derived from sulfonyl compounds is desulfonylation, which involves the elimination of sulfur dioxide (SO2). In the context of this compound, once the 1-cyanopropyl-1-sulfonyl radical is formed, it can undergo fragmentation. However, the more prevalent desulfonylation pathway in radical processes often involves the elimination of a sulfonyl radical from a larger radical intermediate.
Cross-Coupling Reactions of this compound
The sulfonyl chloride moiety of this compound makes it an excellent electrophile for various transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Cross-Couplings (e.g., Palladium, Copper, Nickel)
Palladium, copper, and nickel complexes are commonly employed to catalyze the cross-coupling of sulfonyl chlorides with a wide range of nucleophilic partners. The general catalytic cycle involves the oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by transmetalation with a coupling partner and subsequent reductive elimination to afford the product and regenerate the active catalyst.
The choice of metal catalyst can influence the reaction outcome and substrate scope. Palladium catalysts are highly versatile and widely used. Copper catalysts are often employed for their cost-effectiveness and unique reactivity profiles. Nickel catalysts have emerged as powerful alternatives, particularly for the coupling of challenging substrates.
Table 2: Overview of Transition Metal-Catalyzed Cross-Couplings with Sulfonyl Chlorides
| Catalyst Metal | Typical Coupling Partners | Key Features |
| Palladium | Organoborons, organostannanes, organozincs | High functional group tolerance, well-understood mechanisms. |
| Copper | Organoborons, amines, thiols | Cost-effective, promotes unique transformations. |
| Nickel | Organozincs, Grignard reagents, aryl chlorides | Effective for sterically hindered substrates and less reactive electrophiles. |
Desulfitative Cross-Couplings
A notable variant of cross-coupling involving sulfonyl chlorides is the desulfitative cross-coupling, where the entire sulfonyl group is displaced, and sulfur dioxide is released. This transformation allows for the direct coupling of the carbon atom attached to the sulfonyl group with a nucleophilic partner.
These reactions are typically catalyzed by transition metals like palladium or nickel and proceed through a mechanism that involves the cleavage of the carbon-sulfur bond. For this compound, a desulfitative cross-coupling would lead to the formation of a new bond at the cyanated carbon, providing access to quaternary α-cyanated products.
Cross-Coupling with Organometallic Reagents (e.g., Organostannanes, Boronic Acids, Organozinc Reagents)
The Suzuki-Miyaura coupling (with organoboronic acids), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents) are powerful and widely utilized cross-coupling reactions that can be applied to sulfonyl chlorides.
In these reactions, this compound would serve as the electrophilic partner. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, aryl, and heteroaryl groups at the carbon bearing the sulfonyl chloride. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high efficiency and selectivity.
Reactions Involving the α-Carbon and Nitrile Group
The presence of both a nitrile and a sulfonyl chloride group on the same carbon atom significantly influences their respective reactivities. The strong electron-withdrawing nature of the sulfonyl chloride group acidifies the α-proton, making it susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by both the nitrile and the sulfonyl groups, making it a useful nucleophile for various transformations.
The nitrile group itself is a versatile functional group that can undergo a range of reactions. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, affords a primary amine. Furthermore, the electrophilic carbon of the nitrile is susceptible to nucleophilic attack by organometallic reagents such as Grignard or organolithium reagents, leading to the formation of ketones after hydrolysis of the intermediate imine. The reactivity of the nitrile in this compound will be modulated by the adjacent sulfonyl chloride, potentially requiring careful selection of reaction conditions to achieve selective transformations.
Table 3: Common Transformations of the Nitrile Group
| Reagent(s) | Product |
| H3O+, heat | Carboxylic Acid |
| H2O, NaOH, heat | Carboxylate Salt |
| 1. LiAlH4, 2. H2O | Primary Amine |
| 1. R-MgBr, 2. H3O+ | Ketone |
Condensation Reactions at the Acidic α-Methylene Group
The presence of the electron-withdrawing sulfonyl chloride and cyano groups significantly increases the acidity of the hydrogen atoms on the α-methylene group. This allows this compound to readily participate in condensation reactions with various electrophiles, such as aldehydes and isopentyl nitrite (B80452).
In a typical Knoevenagel-type condensation, the active methylene (B1212753) compound reacts with an aldehyde in the presence of a base. researchgate.net This reaction proceeds through the formation of a carbanion at the α-position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a carbon-carbon double bond. Sulfonamides derived from cyanomethanesulfonyl chloride, a related compound, have been shown to undergo condensation with aldehydes to yield substituted olefins. rsc.org
Similarly, reaction with isopentyl nitrite in the presence of a base leads to the formation of an oxime. rsc.org This reaction likely proceeds via nitrosation of the α-carbon.
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Aldehyde | Substituted Olefin |
Coupling Reactions with Diazonium Salts
Aryl diazonium salts are highly reactive electrophiles used in a variety of synthetic transformations, including azo coupling reactions. chemguide.co.uktaylorfrancis.comlibretexts.org These reactions typically involve the electrophilic attack of the diazonium ion on an electron-rich aromatic ring, such as a phenol or an aniline, to form an azo compound. chemguide.co.uklibretexts.org
However, the acidic methylene group in compounds like this compound can also act as a nucleophile to couple with diazonium salts. researchgate.netglobalresearchonline.net This type of reaction, known as a Japp–Klingemann reaction, involves the coupling of a diazonium salt with an active methylene compound that has at least one activating group. The course of the coupling reaction with diazonium salts for sulfonamides derived from cyanomethanesulfonyl chloride appears to be dependent on whether the sulphonamide is derived from a primary or a secondary amine. rsc.org
Table 2: General Scheme of Coupling with Diazonium Salts
| Reactant 1 | Reactant 2 | Key Feature | Resulting Structure |
|---|
Cyclization Reactions
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic and acyclic sulfur-containing compounds.
Formation of Thietane (B1214591) 1,1-Dioxides: The reaction of α-cyano-sulfonyl chlorides with enamines derived from aldehydes can lead to the formation of substituted thietane 1,1-dioxides. rsc.org Thietanes are four-membered sulfur-containing heterocycles that are of interest in medicinal chemistry and as synthetic intermediates. beilstein-journals.org The reaction likely proceeds through a [2+2] cycloaddition of the sulfene, generated in situ from the sulfonyl chloride, with the enamine.
Formation of Acyclic Sulfones from Enamines: When the enamine reactant is derived from a cyclic ketone instead of an aldehyde, the reaction with α-cyano-sulfonyl chlorides yields acyclic sulfones rather than cyclized products. rsc.org This highlights the influence of the enamine structure on the reaction outcome.
Reactions with Cyanohydrins for β-Enamino γ-Sultone Formation
Further showcasing the synthetic utility of α-cyano-sulfonyl chlorides, their reaction with cyanohydrins provides a pathway to β-enamino γ-sultones. This transformation involves the reaction of the sulfonyl chloride with both the hydroxyl and nitrile functionalities of the cyanohydrin, leading to a complex cyclization.
Derivatives of 1 Cyanopropane 1 Sulfonyl Chloride: Synthesis and Transformations
Synthesis of Sulfonamide Derivatives
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely employed method for the formation of sulfonamides. ijarsct.co.inekb.eg This transformation is highly efficient and proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride (HCl). chemguide.co.uk The presence of a base is typically required to neutralize the HCl byproduct, driving the reaction to completion. ijarsct.co.inchemguide.co.uk
The synthesis of sulfonamides from 1-cyanopropane-1-sulfonyl chloride follows this general principle. The sulfonyl chloride is treated with a primary or secondary amine in the presence of a suitable base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like dichloromethane.
Formation and Reactivity of Sulfonate Esters
Sulfonate esters are another important class of derivatives synthesized from sulfonyl chlorides. The reaction involves the treatment of a sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base, typically pyridine or triethylamine. princeton.edu This process, known as sulfonylation, results in the formation of a sulfonate ester and a hydrochloride salt of the base.
The reactivity of the resulting 1-cyanopropane-1-sulfonate esters is dominated by two key features: the excellent leaving group ability of the sulfonate moiety and the acidity of the α-proton situated between the cyano and sulfonyl groups. This dual functionality makes them versatile intermediates for further synthetic transformations. For instance, treatment with a base can generate a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Synthesis and Transformations of α-Cyanosulfonyl Derivatives
The reaction of this compound with carbon nucleophiles, or its conversion into other functional groups, leads to a wide array of α-cyanosulfonyl derivatives. The defining feature of these compounds is the C-H bond alpha to both the cyano and sulfonyl groups, which is highly acidic and readily deprotonated to form a stabilized carbanion. This carbanion is a key intermediate in numerous synthetic transformations.
Thietan 1,1-Dioxides and Acyclic Sulfones
Acyclic α-cyanosulfones are directly accessible from this compound through reaction with organometallic reagents such as Grignard reagents or organolithiums. This reaction forms a new carbon-carbon bond and yields the corresponding sulfone.
The synthesis of thietane (B1214591) 1,1-dioxides, which are four-membered heterocyclic sulfones, from α-cyanosulfone precursors is also a feasible transformation. A plausible synthetic strategy involves the intramolecular cyclization of a γ-halo-α-cyanosulfone. This multi-step process would begin with the alkylation of the carbanion derived from an α-cyanosulfone with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane). This introduces a γ-haloalkyl chain. Subsequent treatment with a strong base would induce a second deprotonation at the α-carbon, followed by an intramolecular nucleophilic substitution to displace the halide and form the four-membered thietane 1,1-dioxide ring.
Substituted Olefins and Oximes
α-Cyanosulfones serve as valuable precursors for the synthesis of substituted olefins through well-established sulfone-based olefination methodologies.
Ramberg-Bäcklund Reaction : This reaction transforms α-halosulfones into alkenes upon treatment with a base. organic-chemistry.orgwikipedia.org An α-cyanosulfone derived from this compound can be readily halogenated at the acidic α-position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The resulting α-halo-α-cyanosulfone, when treated with a strong base, undergoes deprotonation and subsequent intramolecular displacement of the halide to form an unstable three-membered episulfone intermediate. This intermediate spontaneously extrudes sulfur dioxide (SO₂) to yield the corresponding alkene. wikipedia.orgsynarchive.com The geometry of the resulting alkene can often be controlled by the reaction conditions. organic-chemistry.org
Julia Olefination : While the classic Julia olefination utilizes phenyl sulfones, the underlying principle of reacting a sulfone-stabilized carbanion with an aldehyde or ketone to ultimately form an alkene is relevant. wikipedia.orgorganic-chemistry.org The carbanion generated from an α-cyanosulfone can add to a carbonyl compound. The resulting β-hydroxy sulfone can then be converted to the olefin through a reductive elimination process, often involving functionalization of the alcohol followed by treatment with a reducing agent like samarium(II) iodide or sodium amalgam. organic-chemistry.org The modified Julia-Kocienski olefination offers a one-pot alternative using specific heteroaryl sulfones. organicreactions.orgalfa-chemistry.com
The conversion of α-cyanosulfones to oximes is less direct. It would likely proceed through the transformation of the α-cyanosulfone into a ketone. This could be achieved by first hydrolyzing the nitrile group to a carboxylic acid, followed by reaction with an organolithium reagent, or through other methods that convert the α-position into a carbonyl group. The resulting ketone can then be readily converted to the corresponding oxime by condensation with hydroxylamine. wikipedia.org
β-Enamino γ-Sultones and Related Heterocycles
A significant transformation of α-cyanosulfonyl chlorides is their reaction with cyanohydrins to produce β-enamino γ-sultones. This process occurs via a tandem sulfonylation–intramolecular cyclization sequence known as the Carbanion-mediated Sulfonate (or Sulfonamide) Intramolecular Cyclization (CSIC) reaction. researchgate.net
The reaction is typically performed in a one-pot manner. The cyanohydrin is first O-sulfonated by the α-cyanosulfonyl chloride in the presence of a base like triethylamine. This forms a sulfonate ester intermediate. The same or a stronger base then deprotonates the α-carbon of the sulfonate ester, generating a carbanion. This carbanion subsequently attacks the nitrile carbon of the original cyanohydrin moiety in an intramolecular Thorpe-Ziegler type cyclization. The resulting cyclic imine tautomerizes to the more stable enamine, yielding the final β-enamino γ-sultone product. The electron-withdrawing α-cyano group on the sulfonyl chloride is crucial as it facilitates the formation of the necessary carbanion for the cyclization step. researchgate.net
The table below provides examples of cyanohydrins used in the synthesis of β-enamino γ-sultones with α-functionalized sulfonyl chlorides.
| Cyanohydrin Reactant | α-Functionalized Sulfonyl Chloride | Product Type | Reference |
| Acetone cyanohydrin | Chlorosulfonylacetonitrile | α-Cyano-β-enamino-γ,γ-dimethyl-γ-sultone | researchgate.net |
| Cyclohexanone cyanohydrin | Methyl chlorosulfonylacetate | α-Carbomethoxy-β-enamino-γ-spirocyclohexyl-γ-sultone | researchgate.net |
| Acetone cyanohydrin | Phenylmethanesulfonyl chloride | α-Phenyl-β-enamino-γ,γ-dimethyl-γ-sultone | researchgate.net |
These heterocyclic compounds are of interest due to their potential biological activities and serve as scaffolds for further chemical modifications. researchgate.net
Other Sulfur-Containing Derivatives (e.g., Sulfones, Sulfonyl Azides, Thioethers, Sulfoximines)
The electrophilic nature of the sulfur atom in this compound makes it a versatile precursor for the synthesis of a variety of other sulfur-containing compounds. Nucleophilic substitution at the sulfonyl sulfur allows for the introduction of different functional groups, leading to the formation of sulfones, sulfonyl azides, thioethers, and sulfoximines.
Sulfones
Sulfones can be synthesized from sulfonyl chlorides through various methods, including the reaction with organometallic reagents or via a two-step process involving reduction to a sulfinate intermediate followed by alkylation.
One common method involves the reduction of sulfonyl chlorides to their corresponding sulfinate salts, which are then alkylated to form sulfones. For instance, sulfonyl chlorides can be reduced by reagents like magnesium under sonication to form anhydrous sulfinate salts. These intermediates can then react with alkyl halides to yield aliphatic sulfones. rsc.org This one-pot, two-step procedure is efficient for preparing a variety of sulfones. rsc.org
Another approach involves the cyanide-mediated in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then undergo S-alkylation to provide sulfones in high yields. organic-chemistry.org While this method starts from vinyl sulfones, it highlights the utility of sulfinate intermediates in sulfone synthesis. organic-chemistry.org
Table 1: Representative Synthesis of Sulfones from Sulfonyl Chlorides
| Starting Sulfonyl Chloride | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Arylsulfonyl chloride | 1. Mg, sonication 2. Alkyl chloride, NaI (cat.) | Aryl alkyl sulfone | High | rsc.org |
Sulfonyl Azides
Sulfonyl azides are valuable synthetic intermediates and are typically prepared by the reaction of sulfonyl chlorides with an azide (B81097) salt, most commonly sodium azide. ijsrst.comorganic-chemistry.org This reaction is a straightforward nucleophilic substitution at the sulfonyl sulfur.
The synthesis can be carried out by treating the sulfonyl chloride with sodium azide in a suitable solvent. ijsrst.com In some procedures, the sulfonyl chloride is generated in situ from the corresponding sulfonic acid using a chlorinating agent like cyanuric chloride, followed by reaction with sodium azide in the same pot. ijsrst.comijsrst.com This one-pot synthesis from sulfonic acids or thiols offers an efficient and convenient route to sulfonyl azides. ijsrst.comorganic-chemistry.org
Table 2: General Conditions for the Synthesis of Sulfonyl Azides from Sulfonyl Chlorides
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Sulfonyl chloride | Sodium azide | Sulfonyl azide | Direct azidation | ijsrst.com |
| Sulfonic acid | Cyanuric chloride, N-Methylmorpholine, NaN₃ | Sulfonyl azide | One-pot synthesis | ijsrst.comijsrst.com |
Thioethers
The synthesis of thioethers (sulfides) from sulfonyl chlorides typically involves a reductive process, as the sulfur in a sulfonyl chloride is in a higher oxidation state (+6) than in a thioether (+2). One modern approach involves the phosphine-mediated deoxygenation of sulfonyl chlorides to form a transient intermediate that can be trapped by nucleophiles to form carbon-sulfur bonds. nih.gov This method allows for the one-pot synthesis of thioethers directly from readily available sulfonyl chlorides. nih.govresearchgate.net
Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of unsymmetrical thioethers using two different types of sulfonyl chlorides, where one acts as the electrophile and the other as the sulfur source. researchgate.net Furthermore, sulfonyl chlorides can serve as a sulfenylation source in the presence of a reductant to synthesize thioethers from substrates like indoles and aryl boronic acids. mdpi.com
Table 3: Selected Methods for Thioether Synthesis from Sulfonyl Chlorides
| Method | Reagents | Substrate | Product | Reference |
|---|---|---|---|---|
| Phosphine-Mediated Deoxygenation | Phosphine, Activated Alcohol | Sulfonyl chloride | Thioether | nih.gov |
| Nickel-Catalyzed Cross-Coupling | Ni catalyst, Reductant | Benzylsulfonyl chloride, Arylsulfonyl chloride | Asymmetric thioether | researchgate.net |
Sulfoximines
Sulfoximines are aza-analogues of sulfones and have gained significant attention in medicinal chemistry. nih.gov While direct conversion of a sulfonyl chloride to a sulfoximine is not a standard transformation, sulfonyl chlorides can serve as precursors to other sulfur-containing compounds that can then be converted to sulfoximines. For example, thioethers, which can be derived from sulfonyl chlorides, can be oxidized to sulfoxides. The resulting sulfoxides can then undergo NH-transfer reactions to yield NH-sulfoximines. nih.gov
A common method for the synthesis of NH-sulfoximines involves the reaction of sulfoxides with reagents like bis(acetoxy)iodobenzene and ammonium carbamate. nih.gov More directly, sulfides can be converted in a one-pot reaction to NH-sulfoximines through a simultaneous NH and O transfer. nih.govorgsyn.org
The synthesis of N-substituted sulfoximines can be achieved through various C-N and C-S coupling strategies. organic-chemistry.orgorganic-chemistry.org For instance, N-arylated sulfoximines can be prepared from free NH-sulfoximines and bromoarenes using a dual nickel photocatalytic approach. organic-chemistry.org
Table 4: General Pathways to Sulfoximines from Sulfide (B99878)/Sulfoxide Precursors
| Precursor | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Sulfide | PhI(OAc)₂, Ammonium carbamate, MeOH | NH-Sulfoximine | One-pot NH/O transfer | nih.govorgsyn.org |
| Sulfoxide | PhI(OAc)₂, Ammonium carbamate | NH-Sulfoximine | NH transfer | nih.gov |
Applications of 1 Cyanopropane 1 Sulfonyl Chloride in Target Molecule Construction
Utilization as a Versatile Synthetic Intermediate in Organic Synthesis
The primary utility of sulfonyl chlorides in organic synthesis stems from their high electrophilicity, making them excellent substrates for reactions with a wide array of nucleophiles. magtech.com.cnmolport.com This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and sulfones, which are key functional groups in many biologically active molecules and materials. molport.comnih.gov
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone for creating sulfonamides, a privileged scaffold in medicinal chemistry. sigmaaldrich.comorganic-chemistry.org Similarly, reaction with alcohols yields sulfonate esters. molport.com The presence of an α-cyano group, as in 1-cyanopropane-1-sulfonyl chloride, introduces additional synthetic possibilities. The methylene (B1212753) group adjacent to both the cyano and sulfonyl groups is acidic, allowing for deprotonation to form a stabilized carbanion. rsc.org This carbanion can then react with various electrophiles, such as aldehydes or alkyl halides, enabling the formation of new carbon-carbon bonds and further molecular elaboration. rsc.org
The general reactivity of related sulfonyl chlorides is well-established and serves as a model for the potential transformations of this compound.
Table 1: General Reactions of Sulfonyl Chlorides
| Reaction Type | Nucleophile | Product | Significance |
|---|---|---|---|
| Sulfonamide Formation | Primary/Secondary Amine (R₂NH) | R-SO₂NR₂ | Core reaction for many pharmaceuticals. sigmaaldrich.comorganic-chemistry.org |
| Sulfonate Ester Formation | Alcohol (R'OH) | R-SO₂OR' | Creates good leaving groups; used as intermediates. molport.com |
| Sulfone Formation | Grignard Reagent (R'MgX) | R-SO₂R' | Forms stable sulfone linkage. |
| Friedel-Crafts Sulfonylation | Aromatic Ring (Ar-H) | R-SO₂Ar | Attaches sulfonyl group to aromatic systems. |
Role as a Building Block for Functionalized Molecules and Complex Scaffolds
Bifunctional molecules like this compound are highly valued as building blocks in organic synthesis because they allow for sequential or orthogonal chemical modifications. enamine.netlifechemicals.com The distinct reactivity of the sulfonyl chloride and nitrile groups enables the strategic construction of complex molecular architectures.
The sulfonyl chloride moiety can serve as an anchor point. For instance, it can react with a nucleophile on a larger molecular scaffold or a solid support resin, tethering the cyanopropane unit for further chemistry. sigmaaldrich.comrapp-polymere.com This "building block" approach is fundamental in combinatorial chemistry and drug discovery for generating libraries of related compounds for screening. enamine.netlifechemicals.com
Simultaneously, the nitrile group offers a rich platform for chemical transformations. numberanalytics.com It can be:
Hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org
Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
Utilized in cycloaddition reactions to construct heterocyclic rings. numberanalytics.com
This dual functionality allows chemists to introduce a sulfonyl linkage and then unmask or transform the cyano group into another desired functionality, facilitating the assembly of intricate target molecules. nih.govnih.gov The synthesis of α-cyano substituted cyclic ethers has been demonstrated through intramolecular reactions, highlighting the utility of the cyano-group in forming complex scaffolds. nih.gov
Strategic Applications in Cascade and Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. nih.gov Both nitriles and sulfonyl chlorides can participate in such reactions.
The nitrile group is a known participant in classic MCRs like the Strecker and Ugi reactions, which are powerful methods for synthesizing amino acids and complex peptide-like structures, respectively. numberanalytics.comnih.gov A building block like this compound could potentially engage its nitrile functionality in an MCR, with the sulfonyl chloride group remaining intact for subsequent post-condensation modifications. This strategy allows for rapid diversification of the MCR products. Recently, a multicomponent reaction termed oxidative nitrile thiazolidination (OxNiTha) has been developed for the selective modification of specific amine residues on peptides and proteins. acs.orgnih.gov
Furthermore, sulfonyl chlorides themselves have been used in radical-mediated multicomponent reactions to synthesize complex structures like indolines, demonstrating their compatibility with modern synthetic methods. acs.org The combination of these two reactive groups in one molecule opens up possibilities for designing novel MCRs or cascade sequences where both functionalities are strategically employed.
Contributions to Macromolecular and Polymer Synthesis
The synthesis of functional polymers is a major area of materials science, and monomers bearing reactive groups are essential for this field. uni-halle.de The sulfonyl chloride group is particularly useful in polymer chemistry. researchgate.netdntb.gov.ua For example, polystyrene sulfonyl chloride (PSSC) is a well-known reactive polymer. researchgate.netnih.gov It can be synthesized by the polymerization of a styrene (B11656) sulfonyl chloride monomer or by the post-polymerization modification of polystyrene. google.com
PSSC resins are used as scaffolds for solid-phase synthesis and as scavengers to remove excess reagents from a reaction mixture. rapp-polymere.com The reactive sulfonyl chloride groups on the polymer backbone can be easily modified by treating the polymer with various nucleophiles (e.g., amines, alcohols), allowing for the creation of a wide range of functionalized materials. rapp-polymere.com
A monomer analogous to this compound could be incorporated into a polymer backbone via various polymerization techniques. uni-halle.de The resulting polymer would feature pendant side chains containing both a reactive sulfonyl chloride for subsequent modification or cross-linking, and a nitrile group that could be later transformed to alter the polymer's properties, such as its polarity, solubility, or ability to coordinate with metals. This dual-handle approach would provide a versatile platform for creating advanced macromolecular materials for applications ranging from membranes to drug delivery systems. researchgate.netbeilstein-journals.org
Theoretical and Mechanistic Investigations of 1 Cyanopropane 1 Sulfonyl Chloride Reactions
Computational Chemistry Approaches (e.g., DFT Studies on Reaction Pathways and Intermediates)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of sulfonyl chlorides at a molecular level. DFT calculations allow for the modeling of potential energy surfaces, which helps in distinguishing between different possible reaction pathways, such as a concerted S_N2 mechanism versus a stepwise addition-elimination (A-E) mechanism. nih.govmdpi.com
For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies have revealed that the reaction proceeds through a single transition state, which is characteristic of a synchronous S_N2 mechanism. nih.govmdpi.com These calculations show a double-well potential energy surface featuring a central transition state flanked by ion-dipole complexes representing the reactants and products. mdpi.com In contrast, the analogous fluoride (B91410) exchange reaction is shown to favor a stepwise A-E mechanism, involving the formation of a distinct difluorosulfurandioxide intermediate. nih.gov
These theoretical findings are crucial as they can be correlated with experimental kinetic data to build a cohesive mechanistic picture. nih.gov For 1-cyanopropane-1-sulfonyl chloride, similar DFT studies would be instrumental in mapping the reaction coordinates for its interactions with various nucleophiles. Such studies would elucidate the structure of transition states and any potential intermediates, clarifying whether its reactions are concerted or proceed through a tangible intermediate, which has significant implications for reactivity and selectivity. The reliability of these computational models is often validated by their ability to accurately predict experimental kinetic parameters. nih.govmdpi.com
Kinetic Studies of Reaction Rates and Selectivities
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. The solvolysis (reaction with a solvent) of sulfonyl chlorides is often studied by measuring first-order rate constants under various conditions. cdnsciencepub.comnih.gov For instance, the hydrolysis of benzenesulfonyl chlorides in water has been extensively investigated, yielding valuable data on how substituents, temperature, and solvent composition affect reactivity. cdnsciencepub.comnih.gov
Kinetic data for the solvolysis of alkanesulfonyl chlorides show that they generally react more slowly than their arenesulfonyl counterparts. nih.gov The rates of reaction are typically determined by monitoring the change in concentration of a reactant or product over time. amherst.edu This data is then used to calculate thermodynamic activation parameters such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and heat capacity of activation (ΔC_p*). cdnsciencepub.com These parameters provide deep insights into the transition state of the rate-determining step. For example, a large negative entropy of activation is often indicative of a highly ordered transition state, consistent with a bimolecular (S_N2) mechanism. cdnsciencepub.com
The kinetic solvent isotope effect (KSIE), which compares reaction rates in H₂O and D₂O, is another powerful diagnostic tool. The hydrolysis of sulfonyl chlorides exhibits a KSIE value (k_H₂O / k_D₂O) of around 1.56, which is significantly higher than that for the hydrolysis of alkyl chlorides (1.20-1.25). nih.gov This suggests a greater degree of bond-making and a more ordered transition state in the sulfonyl chloride reaction, further supporting an S_N2-like mechanism with significant nucleophilic participation from the solvent. nih.gov
Table 1: Illustrative Kinetic Data for Solvolysis of Related Sulfonyl Chlorides This table presents representative data from studies on benzenesulfonyl chlorides to illustrate the types of kinetic parameters determined in such investigations. The values demonstrate the influence of substituents on reaction rates and provide insight into the transition state.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH* (kcal/mol) | ΔS* (cal/mol·K) |
| Benzenesulfonyl chloride | Water | 10 | 3.03 x 10⁻⁴ | 16.5 | -15 |
| 4-Methylbenzenesulfonyl chloride | Water | 15 | 3.31 x 10⁻⁴ | 16.2 | -16 |
| 4-Bromobenzenesulfonyl chloride | Water | 15 | 8.87 x 10⁻⁴ | 15.8 | -16 |
| 4-Nitrobenzenesulfonyl chloride | Water | 15 | 3.65 x 10⁻³ | 15.1 | -15 |
Data adapted from studies on benzenesulfonyl chlorides to illustrate kinetic principles. cdnsciencepub.comnih.gov
Elucidation of Radical and Ionic Mechanisms (e.g., S_N1/S_N2 vs. Radical Pathways)
Sulfonyl chlorides are versatile reagents that can react through both ionic and radical pathways, depending on the reaction conditions. magtech.com.cn
Ionic Mechanisms (S_N1/S_N2): In the presence of nucleophiles like water, alcohols, or amines, sulfonyl chlorides typically undergo nucleophilic substitution. wikipedia.orgfiveable.me The overwhelming evidence from kinetic and computational studies points towards a bimolecular, S_N2-type mechanism for most of these reactions. nih.govcdnsciencepub.com This pathway involves the simultaneous formation of a new bond with the nucleophile and the breaking of the sulfur-chloride bond, proceeding through a single, highly ordered transition state. nih.govcdnsciencepub.com The reaction is considered second-order, with the rate dependent on the concentrations of both the sulfonyl chloride and the nucleophile. youtube.com
An S_N1-type mechanism, which would involve the initial, slow dissociation of the chloride ion to form a sulfonyl cation intermediate, is generally not favored. nih.gov However, for some substrates with strongly electron-donating substituents under highly ionizing solvent conditions, an S_N1 pathway has been proposed to contribute. nih.gov For an aliphatic substrate like this compound, the S_N2 pathway is the expected ionic mechanism for reactions with nucleophiles.
Radical Mechanisms: Under different conditions, such as exposure to visible light in the presence of a photocatalyst, sulfonyl chlorides can generate sulfonyl radicals. magtech.com.cn This process involves a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of a sulfonyl radical (in this case, 1-cyanopropane-1-sulfonyl radical) and a chloride anion. These highly reactive radical intermediates can then participate in a variety of transformations, such as addition to alkenes and alkynes, that are not accessible through ionic pathways. magtech.com.cn The ability to switch between ionic and radical pathways by simply changing the reaction conditions (e.g., from thermal to photochemical) highlights the synthetic utility of sulfonyl chlorides.
Stereochemical Implications in Reaction Mechanisms
The stereochemical outcome of a reaction is intrinsically linked to its mechanism. For reactions of this compound, the stereochemistry at the carbon atom bearing the sulfonyl group (C1) is of primary interest.
If C1 is a chiral center, nucleophilic substitution reactions occurring at this carbon via an S_N2 mechanism will proceed with a predictable stereochemical outcome: inversion of configuration . byjus.comlibretexts.org In this mechanism, the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This forces the substituents on the carbon to "flip" over, much like an umbrella inverting in the wind, leading to a product with the opposite stereochemistry to the starting material. youtube.combyjus.com
Conversely, if the reaction were to proceed through an S_N1 mechanism , it would involve the formation of a planar carbocation intermediate. libretexts.org The nucleophile could then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of both retention and inversion products, a process known as racemization. libretexts.org
In many reactions of sulfonyl chlorides, the chemistry occurs at the sulfur atom itself, such as when an alcohol attacks the sulfur to form a sulfonate ester. wikipedia.orgyoutube.com In these cases, the bonds to the chiral carbon are not broken during the reaction. Therefore, the reaction proceeds with retention of configuration at the chiral carbon center. youtube.com This makes sulfonyl chlorides valuable reagents for activating alcohols into good leaving groups without disturbing the existing stereochemistry of the molecule. youtube.com
Advanced Spectroscopic and Structural Elucidation of 1 Cyanopropane 1 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. omicsonline.org For 1-cyanopropane-1-sulfonyl chloride, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three non-equivalent sets of protons in the propyl chain.
Methine Proton (Hα): The single proton on the carbon atom bonded to both the strongly electron-withdrawing sulfonyl chloride and cyano groups (C1) would be the most deshielded. Its signal is expected to appear significantly downfield, likely in the range of 3.5-4.5 ppm. inflibnet.ac.in This signal would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons (Hβ).
Methylene Protons (Hβ): The two protons on the central carbon of the propyl chain (C2) would resonate at an intermediate chemical shift, predicted to be in the 2.0-3.0 ppm range. This signal would be complex, appearing as a multiplet (specifically, a sextet) due to coupling with both the methine proton (Hα) and the methyl protons (Hγ).
Methyl Protons (Hγ): The three protons of the terminal methyl group (C3) would be the most shielded, appearing furthest upfield, typically in the 1.0-1.5 ppm range. libretexts.org This signal would present as a triplet due to coupling with the neighboring methylene protons (Hβ).
¹³C NMR Spectroscopy: The carbon NMR spectrum would display four signals, one for each carbon atom and one for the nitrile carbon.
Nitrile Carbon (C≡N): The carbon of the cyano group typically absorbs in the 115-130 δ range. libretexts.org
Methine Carbon (C1): This carbon, being attached to two electronegative groups, would be significantly deshielded, with a predicted chemical shift in the 60-75 δ range.
Methylene Carbon (C2): The central CH₂ carbon would appear at an intermediate shift, likely between 20-35 δ.
Methyl Carbon (C3): The terminal methyl carbon is the most shielded of the alkyl carbons, expected to resonate in the 10-20 δ range.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the preferred three-dimensional arrangement (conformation) of a molecule in solution. researchgate.net While simple alkanesulfonyl chlorides exhibit rapid conformational exchange at room temperature, leading to averaged NMR spectra, low-temperature NMR studies could potentially "freeze out" individual conformers. nih.gov By analyzing through-space correlations, the relative orientations of the propyl chain's protons could be mapped, providing insight into the rotational preferences around the C-C and C-S bonds. auremn.org.br
| Predicted NMR Data for this compound |
| ¹H NMR |
| Assignment |
| Hα (-CH(CN)SO₂Cl) |
| Hβ (-CH₂-) |
| Hγ (-CH₃) |
| ¹³C NMR |
| Assignment |
| -C≡N |
| -CH(CN)SO₂Cl |
| -CH₂- |
| -CH₃ |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns upon ionization. wikipedia.org
Molecular Ion: For this compound (C₄H₆ClNO₂S), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum would exhibit a characteristic M⁺ and (M+2)⁺ peak cluster in an approximate 3:1 intensity ratio. youtube.com The nominal molecular weight is 167.61 g/mol . Therefore, peaks corresponding to [C₄H₆³⁵ClNO₂S]⁺ at m/z 167 and [C₄H₆³⁷ClNO₂S]⁺ at m/z 169 would be expected.
Fragmentation Analysis: Under electron ionization (EI), the molecular ion would be energetically unstable and undergo predictable fragmentation, providing structural clues. libretexts.org Key fragmentation pathways for alkanesulfonyl chlorides include:
α-Cleavage: This involves the cleavage of bonds adjacent to the functional group. A common fragmentation would be the loss of the chlorine atom, leading to a [M-Cl]⁺ fragment at m/z 132.
Loss of SO₂: The sulfonyl group can be eliminated as sulfur dioxide, which would result in a fragment corresponding to [M-SO₂]⁺.
Alkane Fragmentation: The propyl chain itself can fragment. Cleavage of the Cβ-Cγ bond would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 138. The fragmentation pattern typically contains clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.orgyoutube.com The base peak in many aliphatic compounds is often a stable carbocation, such as the propyl cation at m/z 43, formed through heterolytic cleavage. youtube.com The presence of the nitrile group can also direct fragmentation, potentially leading to ions containing the C≡N moiety. nih.gov
| Predicted Mass Spectrometry Fragments for this compound |
| m/z (for ³⁵Cl isotope) |
| 167 |
| 132 |
| 103 |
| 99 |
| 64 |
| 43 |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing accurate measurements of bond lengths and angles. pages.dev While a crystal structure for this compound is not publicly documented, the geometric parameters of the sulfonyl chloride group are well-established from studies on analogous compounds. acdlabs.com
The sulfur atom in a sulfonyl chloride moiety adopts a tetrahedral geometry. ionike.com Based on data from related structures like methanesulfonyl chloride, the following structural parameters can be anticipated:
Bond Lengths: The S=O double bonds are expected to be approximately 1.42-1.45 Å. The S-Cl bond length is typically around 2.04-2.06 Å, and the S-C bond length is in the range of 1.76-1.80 Å. ionike.compsu.edu
Bond Angles: The O-S-O bond angle is expected to be the largest, around 120-123°, due to the repulsion between the double bonds. The O-S-C and O-S-Cl angles would be smaller, typically in the range of 106-110°, and the C-S-Cl angle would be the smallest, around 100-103°.
This technique would unambiguously confirm the connectivity and establish the solid-state conformation of the molecule, revealing details about intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that dictate the crystal packing. researchgate.net
| Typical Bond Parameters in Alkanesulfonyl Chlorides |
| Parameter |
| S=O Bond Length |
| S-Cl Bond Length |
| S-C Bond Length |
| O-S-O Bond Angle |
| O-S-C Bond Angle |
| C-S-Cl Bond Angle |
Other Advanced Spectroscopic and Analytical Techniques for Research Purposes
Beyond the primary methods of NMR, MS, and X-ray diffraction, other spectroscopic techniques are vital for a comprehensive analysis of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups. acdlabs.com For this compound, two key regions in the spectrum would be of diagnostic importance:
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹ for a saturated alkyl nitrile. lmu.eduspectroscopyonline.com This peak is highly characteristic and its presence is strong evidence for the cyano group. researchgate.net
Sulfonyl Chloride (SO₂Cl) Stretches: The sulfonyl group gives rise to two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically found at approximately 1370-1410 cm⁻¹ (asymmetric) and 1165-1205 cm⁻¹ (symmetric). acdlabs.comresearchgate.net
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is also sensitive to the vibrations of the sulfonyl and nitrile groups. acs.org The C≡N and S=O stretches are often strong and easily identifiable in the Raman spectrum.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are employed. omicsonline.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the -CH-CH₂-CH₃ connectivity of the propyl chain. youtube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. omicsonline.org
These advanced methods, used in concert, provide a detailed and unambiguous picture of the molecular structure and properties of this compound and its derivatives, forming the foundation for understanding its chemical reactivity and potential applications.
Future Perspectives and Emerging Research Avenues for 1 Cyanopropane 1 Sulfonyl Chloride
Development of Novel and Sustainable Synthetic Protocols
The traditional synthesis of sulfonyl chlorides often involves harsh reagents and conditions. The future development for compounds like 1-cyanopropane-1-sulfonyl chloride will focus on milder, more efficient, and environmentally benign methodologies.
Key Research Directions:
One-Pot Syntheses: One-pot procedures that convert starting materials directly to the final product without isolating intermediates are highly sought after for their efficiency. A notable advancement for related compounds involves the use of cyanuric chloride and triethylamine (B128534) for the synthesis of sulfonamides from amine-derived sulfonate salts, which proceeds through a sulfonyl chloride intermediate. organic-chemistry.org This approach avoids the handling of more toxic and corrosive reagents typically used in traditional methods. organic-chemistry.org
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate chemical reactions significantly. For the synthesis of 1-Propanesulfonyl chloride, a related compound, a method using 2,4,6-Trichloro- mdpi.comnih.govrsc.org-triazine (TCT) and triethylamine under microwave irradiation (50 W) at 80°C for 20 minutes has been developed. chemicalbook.comchemicalbook.com This technique dramatically reduces reaction times and could be adapted for the synthesis of this compound.
Sustainable Catalysis: Research into sustainable practices includes the use of reusable catalysts and water-driven procedures. For instance, a sustainable, copper-free protocol using reusable zinc-based heterogeneous nanocrystals has been developed for the synthesis of 1,2,3-triazoles. rsc.org While this applies to a different class of compounds, the principles of using recoverable and eco-friendly catalysts represent a significant future avenue for the synthesis of specialized sulfonyl chlorides. rsc.org
Exploration of Undiscovered Reactivity Modes and Chemoselectivity
The dual functionality of this compound presents intriguing possibilities for complex molecular architecture. The sulfonyl chloride group is a well-established precursor for sulfonamides, while the nitrile group can be transformed into various other functionalities. Future research will likely focus on leveraging this dual nature to explore novel chemical transformations.
Areas for Exploration:
Synthesis of Sulfonimidamides: Sulfonimidamides are recognized as important bioisosteres of sulfonamides in medicinal chemistry. thieme-connect.de Recent methods have established a one-pot synthesis of sulfonimidamides from various sulfonyl chlorides. thieme-connect.de Applying this methodology to this compound could generate a new class of compounds where the nitrile group is available for subsequent functionalization, offering a pathway to novel drug candidates. thieme-connect.de
Chemoselective Reactions: A key challenge and opportunity lie in the chemoselective manipulation of the two functional groups. Future studies will aim to develop conditions that allow for the selective reaction of either the sulfonyl chloride or the nitrile group, enabling the stepwise construction of complex molecules. The electronic properties of the substituents have been noted to have little effect on the yield in some sulfonimidamide syntheses, whereas spatial factors are more significant. thieme-connect.de Understanding these influences will be critical for predicting and controlling the reactivity of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for the precise control offered by flow chemistry.
Advantages and Implementations:
Enhanced Safety and Control: Flow reactors provide superior heat transfer and mixing, mitigating the risks associated with highly exothermic reactions, such as those involving sulfuryl chloride. rsc.orgchemrxiv.org This allows reactions to be performed under conditions that would be hazardous in large-scale batch reactors. chemrxiv.org
Increased Efficiency and Throughput: Continuous flow systems can operate for extended periods, leading to high throughput. In one study on sulfonyl chloride synthesis, a small reactor volume (639 μL) and a short residence time (41 seconds) resulted in a very high space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org Another process achieved a throughput of 141 g/h for a key intermediate. chemrxiv.org
Automation: The integration of automated process controls into continuous flow systems enhances consistency and reliability. mdpi.com Systems using multiple continuous stirred-tank reactors (CSTRs) with real-time monitoring via gravimetric balances and feedback controllers have been successfully implemented for producing aryl sulfonyl chlorides, demonstrating a robust platform for scalable production. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | High risk of thermal runaway with exothermic reactions. rsc.orgchemrxiv.org | Superior heat transfer and control significantly improve safety. rsc.orgscielo.br |
| Mixing | Can be inefficient, leading to side products. | Rapid and efficient mixing of reactants. scielo.br |
| Scalability | Scaling up can be complex and hazardous. | More straightforward and safer to scale by running the system for longer. mdpi.com |
| Reaction Time | Often requires long reaction times. | Short residence times can be sufficient (e.g., 41 seconds). rsc.org |
| Throughput | Limited by batch size. | Capable of high throughput (e.g., up to 6.7 kg L⁻¹ h⁻¹). rsc.org |
Design and Synthesis of Advanced Materials and Functional Molecules via this compound Derived Scaffolds
The true potential of this compound lies in its use as a scaffold for building more complex and functional molecules. The ability to introduce a sulfonyl linkage and retain a modifiable nitrile handle opens pathways to diverse molecular families.
Potential Applications:
Pharmaceutical Intermediates: Sulfonyl chlorides are crucial building blocks for a wide range of biologically active molecules, including sulfonamides, which have antimicrobial and anti-tumor properties. mdpi.com Flow chemistry has been used to synthesize a key intermediate for the anti-retroviral medicines Emtricitabine and Lamivudine. chemrxiv.org The unique structure of this compound could be leveraged to create novel analogues of existing drugs or entirely new pharmacophores.
Advanced Materials: The nitrile group can participate in polymerization reactions or be converted to other functional groups suitable for creating polymers or functional materials. The sulfonyl group can impart specific properties such as thermal stability or altered solubility. The development of materials derived from this scaffold is a nascent field with significant potential.
Functional Dyes and Probes: The combination of the electron-withdrawing sulfonyl group and the versatile nitrile functionality could be used to construct molecules with interesting photophysical properties, leading to applications as fluorescent probes or functional dyes.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-dichloro-5,5-dimethylhydantoin (DCH) |
| This compound |
| 1-Propanesulfonyl chloride |
| 2,4,6-Trichloro- mdpi.comnih.govrsc.org-triazine (TCT) |
| Cyanuric chloride |
| Emtricitabine |
| Lamivudine |
| Sulfonyl chloride |
| Sulfuryl chloride |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1-Cyanopropane-1-sulfonyl chloride, and how can purity be ensured?
- Methodology : Synthesis typically involves reacting propane-1-sulfonyl chloride with cyanating agents (e.g., cyanogen bromide) under inert atmospheres (e.g., nitrogen) in aprotic solvents like dichloromethane. Temperature control (0–25°C) minimizes side reactions. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%). Characterization by H/C NMR and FT-IR confirms structural integrity, while HPLC-MS validates purity .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use fume hoods to avoid inhalation of vapors or aerosols. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Store in airtight containers at 2–8°C in干燥, well-ventilated areas. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Emergency showers/eyewash stations must be accessible .
Q. Which analytical techniques are essential for characterizing this compound?
- Approach :
- Structural confirmation : NMR (H, C, DEPT-135) to identify sulfonyl and cyano groups; IR spectroscopy for S=O (1150–1250 cm) and C≡N (2200 cm) stretches.
- Purity assessment : Reverse-phase HPLC (C18 column, UV detection at 210 nm) with acetonitrile/water mobile phase.
- Mass analysis : High-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How do reaction solvents influence the stability and reactivity of this compound in nucleophilic substitutions?
- Mechanistic insights : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. However, prolonged exposure to moisture in these solvents can hydrolyze the compound to sulfonic acid. Kinetic studies (e.g., F NMR tracking fluorine-containing nucleophiles) quantify reactivity trends. Computational modeling (DFT) predicts solvent effects on transition states .
Q. What strategies mitigate contradictions in reported stability data for sulfonyl chlorides under varying pH conditions?
- Resolution : Cross-validation using multiple techniques:
- pH-dependent stability : Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 260 nm) in buffered solutions (pH 2–12).
- Decomposition products : LC-MS identifies sulfonic acids or cyanide byproducts.
- Controlled experiments : Replicate conflicting studies under identical conditions (temperature, ionic strength) to isolate variables .
Q. How can this compound be utilized in synthesizing functionalized metal-organic frameworks (MOFs)?
- Application : The sulfonyl group acts as a linker in MOF assembly. For example, react with Zr or Al nodes in DMF at 80°C to form porous networks. BET surface area analysis (N adsorption) and PXRD validate framework integrity. The cyano group can be post-functionalized via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
